N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with 2-fluoroethylamine to form N-benzyl-2-fluoroethanamine . This intermediate is then reacted with 4-methylpyrazole under specific conditions to yield the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or fluoroethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-one, while reduction could produce N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine .
Scientific Research Applications
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. The fluoroethyl group can enhance the compound’s ability to cross biological membranes, while the pyrazole core may interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-fluoroethanamine: Shares the benzyl and fluoroethyl groups but lacks the pyrazole core.
N-benzyl-2-(2-fluoroethyl)benzene-1-sulfinamide: Contains a sulfinamide group instead of the pyrazole core.
Uniqueness
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential for radiolabeling, while the pyrazole core provides a versatile scaffold for further modifications .
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
N-benzyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-11-9-16-17(8-7-14)13(11)15-10-12-5-3-2-4-6-12;/h2-6,9,15H,7-8,10H2,1H3;1H |
InChI Key |
IOJZMXLISZNNGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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